molecular formula C9H10F3NO B1414757 4-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 62158-95-6

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B1414757
CAS RN: 62158-95-6
M. Wt: 205.18 g/mol
InChI Key: JHQJGUVEMQTBRL-UHFFFAOYSA-N
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Description

“4-methoxy-N-(2,2,2-trifluoroethyl)aniline” is a unique chemical compound with the empirical formula C9H10F3NO . It has a molecular weight of 205.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(2,2,2-trifluoroethyl)aniline” can be represented by the SMILES string COC1=CC=C(NCC(F)(F)F)C=C1 . The InChI representation is 1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(2,2,2-trifluoroethyl)aniline” include its empirical formula (C9H10F3NO), molecular weight (205.18), and its molecular structure . Further details about its physical and chemical properties are not provided in the available resources.

Safety And Hazards

“4-methoxy-N-(2,2,2-trifluoroethyl)aniline” is classified as Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statement H411, which indicates that it is toxic to aquatic life with long-lasting effects . Precautionary statement P273 advises avoiding release to the environment .

properties

IUPAC Name

4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJGUVEMQTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651518
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

CAS RN

62158-95-6
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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